1-(Cyclopentylmethyl)-1H-pyrazol-3-amine 1-(Cyclopentylmethyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17782117
InChI: InChI=1S/C9H15N3/c10-9-5-6-12(11-9)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,10,11)
SMILES:
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

1-(Cyclopentylmethyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17782117

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclopentylmethyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 1-(cyclopentylmethyl)pyrazol-3-amine
Standard InChI InChI=1S/C9H15N3/c10-9-5-6-12(11-9)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,10,11)
Standard InChI Key RSUGHLVWGVQWKS-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)CN2C=CC(=N2)N

Introduction

1-(Cyclopentylmethyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure. It features a pyrazole ring with a cyclopentylmethyl group at the first position and an amine functional group at the third position. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

Synthesis Methods

The synthesis of 1-(Cyclopentylmethyl)-1H-pyrazol-3-amine can be achieved through several methods, with one common approach being the condensation of cyclopentylmethyl hydrazine with appropriate carbonyl compounds. This reaction typically requires acidic media to facilitate the formation of the desired product. Large-scale synthesis may utilize continuous flow reactors to enhance efficiency and yield while ensuring high purity through advanced purification techniques.

Chemical Reactions and Applications

1-(Cyclopentylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including coupling reactions and reductions. Common reagents used in these reactions include palladium catalysts for coupling reactions and sodium borohydride for reductions. The specific conditions, such as temperature and inert atmospheres, are crucial to prevent unwanted side reactions.

The compound has several scientific applications due to its unique structural features, making it valuable for further research and development across multiple scientific fields. Its potential therapeutic effects are being studied in medicinal chemistry and pharmacology.

Biological Activity and Mechanism of Action

1-(Cyclopentylmethyl)-1H-pyrazol-3-amine exhibits significant biological activity, which is attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity or modulating signaling pathways through receptor interactions. Understanding these mechanisms is essential for developing therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(Cyclopentylmethyl)-1H-pyrazol-3-amine. A comparison highlighting its uniqueness is as follows:

Compound NameStructural FeaturesUnique Aspects
1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amineCyclohexyl group instead of cyclopentylPotentially different pharmacokinetics
5-Methyl-1H-pyrazol-3-aminesLacks cyclopentyl groupSimpler structure, different biological activity
3-Amino-5-cyclobutyl-1H-pyrazoleCyclobutyl groupDifferent ring size may affect biological properties
5-Cyclopropyl-1H-pyrazol-3-aminesCyclopropyl groupSmaller ring size could influence reactivity

These comparisons underscore the uniqueness of 1-(Cyclopentylmethyl)-1H-pyrazol-3-amine within the pyrazole family, particularly regarding its potential applications and biological activities.

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